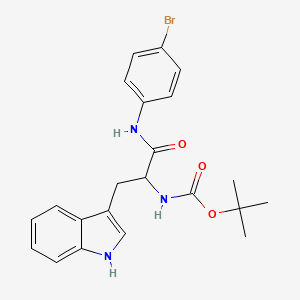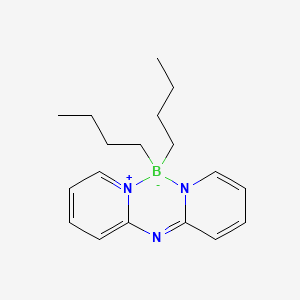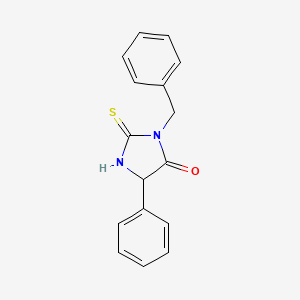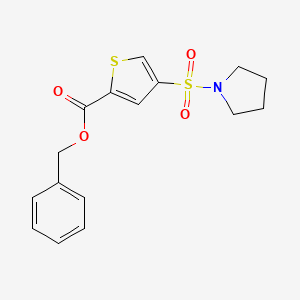
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide, also known as Boc-Trp-Br, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various other physiological processes. Boc-Trp-Br has been studied extensively for its potential applications in drug discovery, particularly in the development of novel therapeutic agents for the treatment of various diseases.
Mechanism of Action
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide acts by inhibiting various enzymes and signaling pathways involved in the regulation of cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various biological processes. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide in scientific research. One area of interest is the development of novel drugs for the treatment of cancer and other diseases. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another potential direction is the study of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide involves the reaction of 4-bromobenzoyl chloride with N-tert-butoxycarbonyl tryptophan in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used in the development of novel drugs for the treatment of diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
properties
IUPAC Name |
tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLCVQQBKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)

![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)

![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)